Abridin
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Overview
Description
Abridin is a compound isolated from the seed extracts of Abrus precatorius. It is derived from Bisnorcholenaldehyde and can be used to prepare 27-Nor-Δ4-dafachronic acid, a synthetic ligand of Caenorhabditis elegans DAF-12 receptor . This compound is also utilized in the synthesis of 3β,6α-dihydroxy-5α-cholan-23-one .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Abridin are not well-documented. it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Abridin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound.
Scientific Research Applications
Abridin has several scientific research applications, including:
Chemistry: this compound is used as a synthetic intermediate in the preparation of other complex molecules.
Industry: This compound is used in the synthesis of bioactive molecules and other industrial chemicals.
Mechanism of Action
The mechanism of action of Abridin involves its interaction with specific molecular targets, such as the DAF-12 receptor in Caenorhabditis elegans. This interaction modulates various biological pathways, influencing processes like development and aging . The exact molecular pathways and targets involved in this compound’s action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Bisnorcholenaldehyde: A precursor to Abridin, used in similar synthetic pathways.
27-Nor-Δ4-dafachronic acid: A synthetic ligand derived from this compound.
3β,6α-dihydroxy-5α-cholan-23-one: Another derivative synthesized from this compound.
Uniqueness
This compound is unique due to its specific interaction with the DAF-12 receptor and its role in synthesizing bioactive molecules. Its derivatives have distinct biological activities, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C25H36O2 |
---|---|
Molecular Weight |
368.6 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(E,2R)-5-oxohex-3-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C25H36O2/c1-16(5-6-17(2)26)21-9-10-22-20-8-7-18-15-19(27)11-13-24(18,3)23(20)12-14-25(21,22)4/h5-6,15-16,20-23H,7-14H2,1-4H3/b6-5+/t16-,20+,21-,22+,23+,24+,25-/m1/s1 |
InChI Key |
CIPWTUUCAJDQRQ-XIGLMXCVSA-N |
Isomeric SMILES |
C[C@H](/C=C/C(=O)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
Canonical SMILES |
CC(C=CC(=O)C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
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